molecular formula C19H16N4O4S2 B14091201 3-(2-hydroxy-5-methylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide

3-(2-hydroxy-5-methylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide

Cat. No.: B14091201
M. Wt: 428.5 g/mol
InChI Key: RNOQANVYCAEOFV-UHFFFAOYSA-N
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Description

3-(2-hydroxy-5-methylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazole ring, a benzothiazole moiety, and a hydroxy-methylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Chemical Reactions Analysis

Types of Reactions

3-(2-hydroxy-5-methylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the hydroxy-methylphenyl moiety .

Scientific Research Applications

3-(2-hydroxy-5-methylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-5-methylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-hydroxy-5-methylphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for multidisciplinary research .

Properties

Molecular Formula

C19H16N4O4S2

Molecular Weight

428.5 g/mol

IUPAC Name

3-(2-hydroxy-5-methylphenyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C19H16N4O4S2/c1-10-3-6-16(24)12(7-10)14-9-15(23-22-14)18(25)21-19-20-13-5-4-11(29(2,26)27)8-17(13)28-19/h3-9,24H,1-2H3,(H,22,23)(H,20,21,25)

InChI Key

RNOQANVYCAEOFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NNC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C

Origin of Product

United States

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